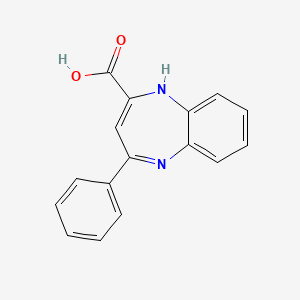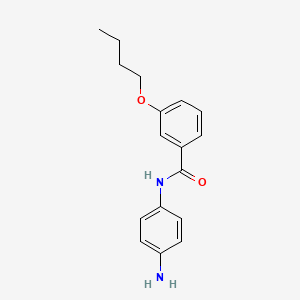
N-(4-Aminophenyl)-3-butoxybenzamide
Descripción general
Descripción
N-(4-Aminophenyl)-3-butoxybenzamide is an organic compound with a complex structure that includes both an amine group and a butoxybenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminophenyl)-3-butoxybenzamide typically involves the reaction of 4-aminophenylamine with 3-butoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line purification systems can help in scaling up the production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Aminophenyl)-3-butoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-(4-Aminophenyl)-3-butoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-Aminophenyl)-3-butoxybenzamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the butoxybenzamide moiety can interact with hydrophobic regions of proteins or cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
N-(4-Aminophenyl)-3-butoxybenzamide can be compared with other similar compounds such as:
N-(4-Aminophenyl)-3-methoxybenzamide: Similar structure but with a methoxy group instead of a butoxy group.
N-(4-Aminophenyl)-3-ethoxybenzamide: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness: The presence of the butoxy group in this compound provides unique hydrophobic properties that can influence its interaction with biological molecules and its solubility in organic solvents. This makes it distinct from its methoxy and ethoxy counterparts.
Propiedades
IUPAC Name |
N-(4-aminophenyl)-3-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-3-11-21-16-6-4-5-13(12-16)17(20)19-15-9-7-14(18)8-10-15/h4-10,12H,2-3,11,18H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTYLVPKTRGIJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3074385.png)
![2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol](/img/structure/B3074392.png)
![4-[(Butylamino)methyl]-2-ethoxyphenol](/img/structure/B3074398.png)
![3-[(2-Hydroxybenzyl)amino]benzonitrile](/img/structure/B3074410.png)
![2-Methoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074416.png)
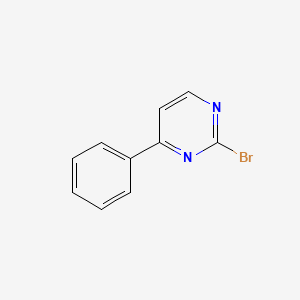

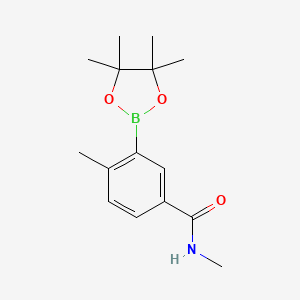
![2-[4-(1,2,4-Triazol-4-yl)phenoxy]acetic acid](/img/structure/B3074447.png)
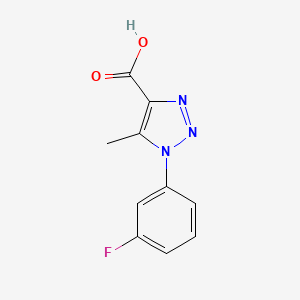
![(2E)-3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3074455.png)
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-phenyl-1H-pyrazol-5-OL](/img/structure/B3074456.png)
![5-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile](/img/structure/B3074470.png)
